Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom The compound is characterized by the presence of an ethyl ester group at the 1-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid in ethanol. This reaction is promoted by ultrasound and yields the desired product in excellent yield (87%) after 55 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylate derivatives, while reduction can produce dihydropyrrole derivatives.
Scientific Research Applications
Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used to study the modulation of ion channels and mitochondrial function.
Medicine: It is being explored as a potential therapeutic agent for conditions such as cardiac arrhythmias.
Industry: The compound can be used in the development of new materials and as a building block for various chemical syntheses.
Mechanism of Action
The mechanism of action of Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate ion channels and affect mitochondrial function, which can influence cellular processes and potentially lead to therapeutic effects. The exact molecular targets and pathways are still under investigation, but its ability to interact with ion channels suggests a role in regulating cellular ion homeostasis.
Comparison with Similar Compounds
Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Indole derivatives: Indoles are another class of heterocyclic compounds with a similar structure and are known for their wide range of biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group at the 4-position and the ethyl ester group at the 1-position makes it a valuable intermediate for further chemical modifications and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in research and industrial applications. Further studies on its mechanism of action and comparison with similar compounds will continue to reveal its full potential.
Properties
CAS No. |
129242-70-2 |
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Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(10)9-5-4-7(6-9)11-2/h6H,3-5H2,1-2H3 |
InChI Key |
MYEACUADUFDKSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(=C1)OC |
Canonical SMILES |
CCOC(=O)N1CCC(=C1)OC |
Synonyms |
1H-Pyrrole-1-carboxylic acid, 2,3-dihydro-4-methoxy-, ethyl ester (9CI) |
Origin of Product |
United States |
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